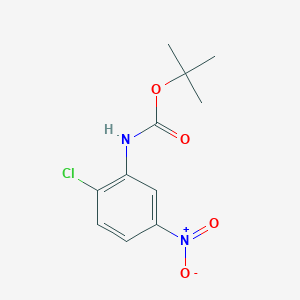

tert-Butyl (2-chloro-5-nitrophenyl)carbamate

Description

Properties

Molecular Formula |

C11H13ClN2O4 |

|---|---|

Molecular Weight |

272.68 g/mol |

IUPAC Name |

tert-butyl N-(2-chloro-5-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15) |

InChI Key |

CUNYXVWYLRBNGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

- Preparation of 2-chloro-5-nitroaniline or its precursor

- Protection of the amino group with tert-butoxycarbonyl (Boc) group

- Purification and characterization of the final carbamate

The challenge lies in selectively introducing the Boc group without affecting the sensitive nitro and chloro substituents.

Synthesis of 2-chloro-5-nitroaniline Precursor

The precursor 2-chloro-5-nitroaniline can be prepared via selective chlorination and nitration of aniline derivatives or through a one-pot synthesis starting from 2-halogenated acrylates, nitromethane, and orthoformate reagents, followed by pyridine ring cyclization. A notable method uses:

- One-pot catalytic addition and condensation of 2-halogenated acrylate and nitromethane under organic base catalysis (e.g., DBU or related bicyclic amidines).

- Lewis acid-catalyzed condensation with trimethyl orthoformate.

- Cyclization to form 2-hydroxy-5-nitropyridine , which is then chlorinated to yield 2-chloro-5-nitropyridine.

This approach avoids hazardous diazotization and direct nitration, offering high atom economy and selectivity with yields around 86% for intermediates.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Addition of nitromethane to 2-bromoacrylate | DBU, 40-45 °C, 6 h | - | Organic base catalysis |

| Condensation with trimethyl orthoformate | Stannic chloride, 95-100 °C, 4 h | - | Lewis acid catalysis |

| Cyclization and chlorination | Ammonia, methanol, ammonium chloride, 50-55 °C, 4 h | 86.4 (intermediate) | High purity, selective chlorination |

Boc Protection of 2-chloro-5-nitroaniline

The amino group of 2-chloro-5-nitroaniline is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

- Dissolve 2-chloro-5-nitroaniline in dichloromethane.

- Add triethylamine to neutralize HCl formed.

- Add (Boc)2O dropwise at room temperature.

- Stir for several hours to complete the reaction.

- Purify by flash chromatography or recrystallization.

This method is well-established for carbamate synthesis and provides high yields (70-90%) of this compound with good purity.

| Parameter | Typical Value | Comments |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Common choice for Boc protection |

| Base | Triethylamine (Et3N) | Neutralizes acid byproducts |

| Temperature | Room temperature (20-25 °C) | Mild conditions |

| Reaction time | 2-12 hours | Monitored by TLC |

| Yield | 70-90% | Depends on purity of starting amine |

Purification and Characterization

Purification Techniques

- Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (e.g., 10:1) is commonly employed.

- Recrystallization from solvents like isopropanol or ethyl acetate can improve purity.

- Drying under vacuum and monitoring by TLC ensures removal of impurities.

Characterization Data

Typical characterization includes:

| Technique | Observed Data | Notes |

|---|---|---|

| Melting point | ~90-95 °C | Consistent with literature |

| NMR (1H, 13C) | Signals corresponding to Boc tert-butyl group, aromatic protons, and nitro substituent | Confirms structure |

| IR spectroscopy | Peaks at ~1700 cm⁻¹ (carbamate C=O), 1520-1350 cm⁻¹ (NO2) | Functional group identification |

| High-resolution mass spectrometry (HRMS) | Molecular ion peak matching C12H14ClN2O4 | Confirms molecular weight |

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Synthesis of 2-chloro-5-nitroaniline | 2-halogenated acrylate, nitromethane, orthoformate, Lewis acid | One-pot, 40-100 °C | ~86 (intermediate) | High selectivity, green chemistry |

| 2 | Boc protection | (Boc)2O, triethylamine, CH2Cl2 | RT, 2-12 h | 70-90 | Standard carbamate protection |

| 3 | Purification | Flash chromatography, recrystallization | Silica gel, solvent mixtures | - | Essential for purity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (2-chloro-5-nitrophenyl)carbamate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution: Products depend on the nucleophile used.

Reduction: 2-chloro-5-aminophenylcarbamate.

Hydrolysis: 2-chloro-5-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry:

- Used as a protecting group for amines in peptide synthesis.

- Intermediate in the synthesis of various organic compounds .

Biology:

- Studied for its potential use in enzyme inhibition and protein modification.

Medicine:

- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors .

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares tert-Butyl (2-chloro-5-nitrophenyl)carbamate with structurally related compounds, focusing on substituents, molecular properties, and applications:

Key Comparison Parameters

Electronic and Steric Effects

- Nitro vs. Formyl Groups : The nitro group in the target compound is strongly electron-withdrawing, increasing ring electrophilicity compared to the formyl-substituted pyridine analog . This makes the target more reactive toward nucleophilic aromatic substitution.

- Chloro vs. Bromo Substituents : Bromine in the 2-bromo-5-methoxyphenyl analog offers better leaving-group ability than chlorine, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).

Research Findings and Limitations

- Structural Diversity : Pyridine and thiazole analogs exhibit distinct reactivity profiles compared to phenyl-based carbamates, underscoring the importance of ring selection in design .

- Data Gaps : Experimental data on the target compound’s solubility, stability, and synthetic routes are absent in the provided evidence, necessitating further study.

- Contradictions : Direct comparisons are challenging due to heterocyclic vs. aromatic ring differences. For example, thiazole derivatives may exhibit higher metabolic stability but lower aromaticity than phenyl analogs .

Biological Activity

Introduction

Tert-butyl (2-chloro-5-nitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitrophenol with tert-butyl isocyanate. This process is characterized by the formation of a carbamate linkage, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have shown that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For example, in vivo tests using the carrageenan-induced rat paw edema model demonstrated that compounds similar to this compound exhibited inhibition percentages ranging from 39.021% to 54.239% compared to standard anti-inflammatory drugs like indomethacin .

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific pathways involved may include:

- Inhibition of NF-kB signaling : This pathway is crucial for the expression of many pro-inflammatory genes.

- Reduction in prostaglandin synthesis : By inhibiting cyclooxygenase enzymes, these compounds can reduce inflammation.

Table 1: Summary of Anti-inflammatory Activity

| Compound | Inhibition (%) | Time (h) | Reference |

|---|---|---|---|

| This compound | 39.021 - 54.239 | 9 - 12 | |

| Indomethacin | Standard | N/A | Control |

Study 1: Efficacy in Rat Models

In a controlled study, rats treated with this compound showed a significant reduction in paw edema compared to untreated controls. The results indicated that the compound could effectively modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory agent.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of this compound on various cancer cell lines. The findings suggested that while it exhibited some degree of cytotoxicity, it was not as potent as other known chemotherapeutic agents. This highlights the need for further structural modifications to enhance its efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.